molecular formula C18H18BrClN2O2 B5122263 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine CAS No. 5794-94-5

1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine

Cat. No. B5122263
CAS RN: 5794-94-5
M. Wt: 409.7 g/mol
InChI Key: KCKDFGFWZWHIMF-UHFFFAOYSA-N
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Description

1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine has also been found to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully investigate its therapeutic potential.

Future Directions

There are several future directions for the research of 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine. One direction is to further investigate its potential as an antidepressant and as a treatment for neuropathic pain. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to investigate its therapeutic potential.

Synthesis Methods

The synthesis of 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine involves the reaction of 1-(2-bromo-4-chlorophenoxy)acetyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine.

Scientific Research Applications

1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-anxiety properties. 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine has also been investigated for its potential use as an antidepressant and as a treatment for neuropathic pain.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-16-12-14(20)6-7-17(16)24-13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKDFGFWZWHIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386690
Record name STK179402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

CAS RN

5794-94-5
Record name STK179402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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